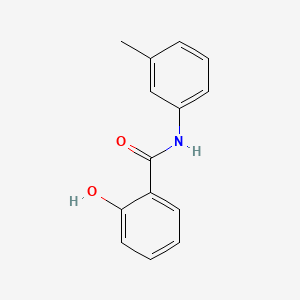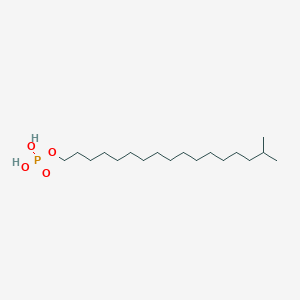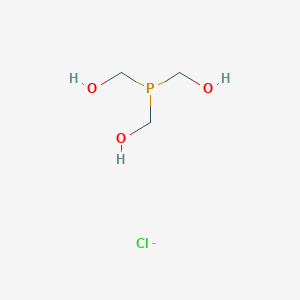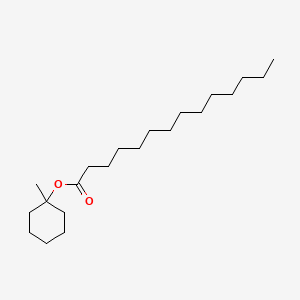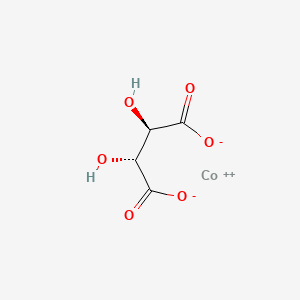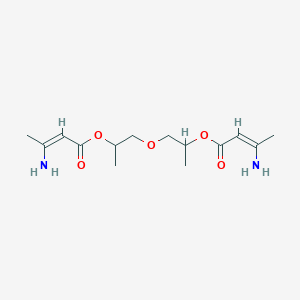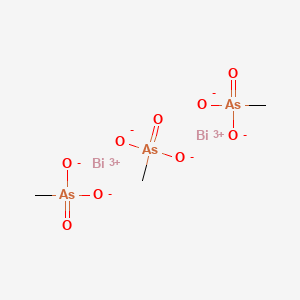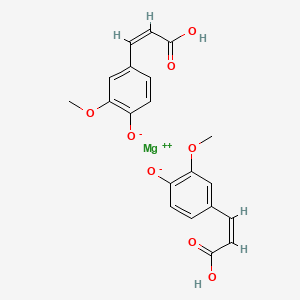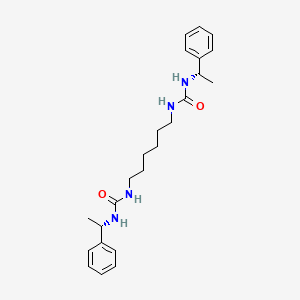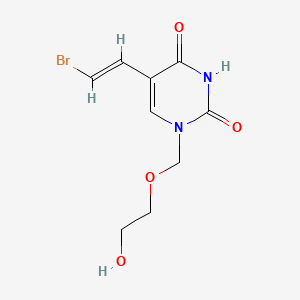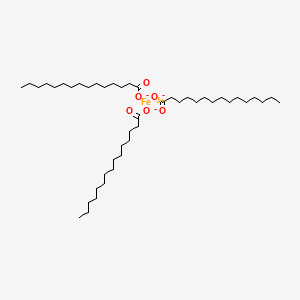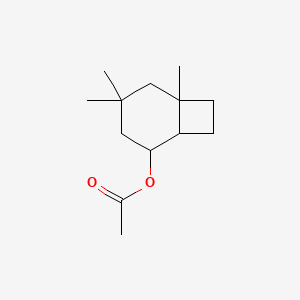
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate is a chemical compound with the molecular formula C₁₂H₂₀O₂. It is known for its unique bicyclic structure, which includes a fused ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from readily available starting materials such as cyclohexanone and isobutene.
Cyclization Reaction: The key step involves a cyclization reaction to form the bicyclic ring system. This can be achieved through a Diels-Alder reaction, where cyclohexanone reacts with isobutene under specific conditions.
Acetylation: The final step involves the acetylation of the bicyclic intermediate to form this compound. This is typically done using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the bicyclic core structure.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as distillation or crystallization to ensure high purity.
化学反応の分析
Types of Reactions
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
作用機序
The mechanism of action of 4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl alcohol: This compound is similar in structure but contains an alcohol group instead of an acetate group.
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl ketone: This compound has a ketone group instead of an acetate group.
Uniqueness
4,4,6-Trimethylbicyclo(4.2.0)oct-2-yl acetate is unique due to its acetate functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where the acetate group is advantageous.
特性
CAS番号 |
94022-62-5 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
(4,4,6-trimethyl-2-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C13H22O2/c1-9(14)15-11-7-12(2,3)8-13(4)6-5-10(11)13/h10-11H,5-8H2,1-4H3 |
InChIキー |
LYEOSMYGBISMGN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC(CC2(C1CC2)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


